(2E)-N-cyclopentyl-3-(2-methoxyphenyl)prop-2-enamide
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Overview
Description
(2E)-N-cyclopentyl-3-(2-methoxyphenyl)prop-2-enamide is an organic compound characterized by a cyclopentyl group attached to an amide linkage, which is further connected to a methoxy-substituted phenyl group via a propenamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-cyclopentyl-3-(2-methoxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentylamine and 2-methoxybenzaldehyde.
Formation of Intermediate: The initial step involves the condensation of cyclopentylamine with 2-methoxybenzaldehyde to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Amidation: The final step involves the reaction of the amine with acryloyl chloride to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-cyclopentyl-3-(2-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2E)-N-cyclopentyl-3-(2-methoxyphenyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases.
Biological Research: The compound is used in biological assays to study its effects on cellular processes.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2E)-N-cyclopentyl-3-(2-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide: This compound has similar structural features but with additional hydroxyl groups.
Entacapone: A catechol-O-methyltransferase (COMT) inhibitor with a similar propenamide structure.
Uniqueness
(2E)-N-cyclopentyl-3-(2-methoxyphenyl)prop-2-enamide is unique due to its specific combination of cyclopentyl and methoxyphenyl groups, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various research applications.
Properties
IUPAC Name |
(E)-N-cyclopentyl-3-(2-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-18-14-9-5-2-6-12(14)10-11-15(17)16-13-7-3-4-8-13/h2,5-6,9-11,13H,3-4,7-8H2,1H3,(H,16,17)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUFKPLTJWOYLE-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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